![molecular formula C15H16ClN3O2 B6772404 [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772404.png)
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-chlorophenyl group. The final step involves the formation of the oxazepane ring through cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the biochemical pathways involving pyrazole and oxazepane derivatives.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone: shares similarities with other pyrazole and oxazepane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-7-3-2-6-11(12)13-10-14(18-17-13)15(20)19-8-4-1-5-9-21-19/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPRNHYNFKLCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Oxazepane-2-carbonyl)cyclohexyl]-(oxazepan-2-yl)methanone](/img/structure/B6772331.png)

![[5-Methyl-1-(3-methylphenyl)triazol-4-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772342.png)
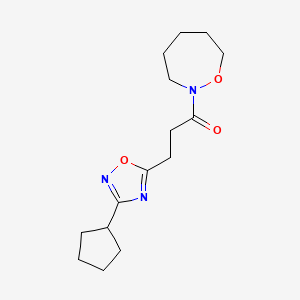
![N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide](/img/structure/B6772372.png)
![5-Bromo-1-[2-(oxazepan-2-yl)-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6772379.png)
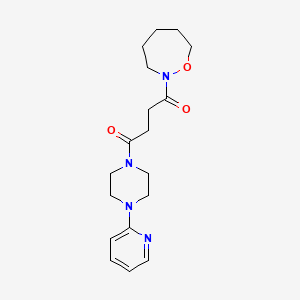
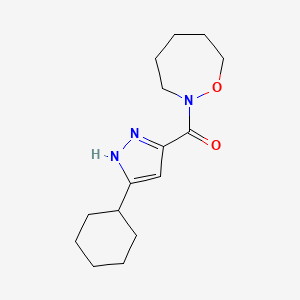
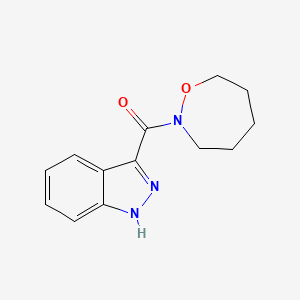
![N-[1-(oxazepan-2-yl)-1-oxopropan-2-yl]thiophene-2-sulfonamide](/img/structure/B6772403.png)
![[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea](/img/structure/B6772406.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone](/img/structure/B6772411.png)
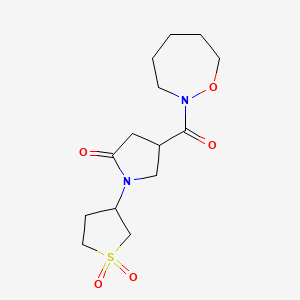
![N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide](/img/structure/B6772418.png)
